1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole
CAS No.:
Cat. No.: VC17893680
Molecular Formula: C17H11BrN2
Molecular Weight: 323.2 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole -](/images/structure/VC17893680.png)
Specification
Molecular Formula | C17H11BrN2 |
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Molecular Weight | 323.2 g/mol |
IUPAC Name | 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole |
Standard InChI | InChI=1S/C17H11BrN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H |
Standard InChI Key | LJDAUNCFNFQWMR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole is C₁₇H₁₁BrN₂, with a molecular weight of 323.2 g/mol. Its IUPAC name, 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole, reflects the bromine atom at the meta position of the phenyl ring and the pyridoindole scaffold. The planar structure of the beta-carboline core enables π-stacking interactions, while the bromine atom enhances electrophilic reactivity and binding affinity to biological targets .
The compound’s XLogP3 value of 3.28 suggests moderate lipophilicity, which influences its pharmacokinetic properties, including membrane permeability and metabolic stability . Spectroscopic analyses, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm the presence of characteristic functional groups, including the indolic NH stretch (~3400 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹).
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The most efficient route to synthesize 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole involves a palladium-catalyzed Suzuki-Miyaura coupling between 9H-pyrido[3,4-b]indole-1-boronic acid and 1,3-dibromobenzene. This method achieves high yields (75–85%) under mild conditions (80°C, 12 hours) and tolerates diverse functional groups. Key advantages include regioselectivity and scalability, making it suitable for industrial applications .
Post-Functionalization Strategies
Bromination at position 3 of the phenyl ring can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding derivatives with enhanced bioactivity . Alternatively, hydrolysis of ester groups at position 3 generates carboxylate analogs, which improve water solubility but may reduce membrane permeability .
Biological Activities and Mechanisms
Anticancer Properties
1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole exhibits potent antiproliferative activity against aggressive cancer cell lines, including pancreatic (MIA PaCa-2, IC₅₀ = 200 nM), triple-negative breast (MDA-MB-468, IC₅₀ = 130 nM), and melanoma (A375, IC₅₀ = 130 nM) . Mechanistic studies reveal G2/M cell cycle arrest through inhibition of tubulin polymerization and disruption of mitotic spindle formation . Docking simulations further suggest interactions with the MDM2 oncoprotein, where the bromophenyl group engages in hydrophobic interactions with Val93 and His96, while the pyridoindole core forms π-stacking bonds with Tyr100 .
Table 1: Anticancer Activity of 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole
Cancer Type | Cell Line | IC₅₀ (nM) | Mechanism |
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Pancreatic | MIA PaCa-2 | 200 | G2/M arrest, MDM2 inhibition |
Breast (Triple-Negative) | MDA-MB-468 | 130 | Tubulin destabilization |
Melanoma | A375 | 130 | Apoptosis induction |
Colon | HCT116 | 80 | DNA intercalation |
Antimicrobial and Antiparasitic Effects
Against Acanthocheilonema viteae, a filarial nematode, the compound demonstrates >90% macrofilaricidal activity at 50 mg/kg (intraperitoneal, 5 days) . Its efficacy against Brugia malayi (IC₅₀ = 50 mg/kg) highlights potential for treating lymphatic filariasis . The bromine atom enhances binding to parasite-specific enzymes, such as thioredoxin reductase, which is critical for redox homeostasis in nematodes .
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) reveals aromatic protons at δ 7.2–8.5 ppm, with the indolic NH proton appearing as a singlet at δ 11.3 ppm. The ³-bromophenyl group shows a distinct coupling pattern (J = 8 Hz) for meta-substituted protons .
Molecular Dynamics Simulations
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating high stability and low electrophilicity. Molecular dynamics simulations further illustrate strong binding to MDM2 (binding energy = -9.8 kcal/mol), driven by van der Waals interactions and hydrogen bonding with Tyr106 .
Comparative Structure-Activity Relationships (SAR)
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Position 1 Substitution: The 3-bromophenyl group enhances anticancer activity compared to 4-methylphenyl analogs (e.g., compound 4c in ).
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Position 3 Modifications: Ester-to-carboxylate conversion reduces filaricidal activity but improves solubility .
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N9 Methylation: Methylation at N9 abolishes MDM2 binding due to steric hindrance, underscoring the importance of the free NH group .
Future Directions and Challenges
While 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole shows promise, its poor aqueous solubility and hepatotoxicity at high doses (LD₅₀ = 250 mg/kg in mice) necessitate structural optimization . Proposed strategies include:
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PEGylation to enhance bioavailability.
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Prodrug formulations targeting tumor-specific enzymes.
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Combination therapies with checkpoint inhibitors to overcome drug resistance.
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